molecular formula C7H5BrINO2 B2433577 3-Iodo-5-nitrobenzyl bromide CAS No. 1261644-60-3

3-Iodo-5-nitrobenzyl bromide

Cat. No. B2433577
CAS RN: 1261644-60-3
M. Wt: 341.93
InChI Key: IIGPAZNWDKJFOH-UHFFFAOYSA-N
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Description

3-Iodo-5-nitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The IUPAC name for 3-Iodo-5-nitrobenzyl bromide is 1-(bromomethyl)-3-iodo-5-nitrobenzene . The InChI code is 1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 .


Physical And Chemical Properties Analysis

3-Iodo-5-nitrobenzyl bromide is a solid powder at ambient temperature .

Scientific Research Applications

Halide Reactivity and D-Orbital Resonance Stabilization

The reactivity of different halides, including iodide, in the context of nitrobenzyl compounds has been studied. For example, Abdallah, Iskander, and Riad (1969) explored the reactivity of α-bromo- and α-iodo-4-nitrobenzyl anions. They found that these halides, stabilized by d-orbital resonance, exhibit unique reaction pathways compared to chlorocarbanions. This includes undergoing successive SN2 halogen displacements leading to specific product formations (Abdallah, Iskander, & Riad, 1969).

Application in Membrane Proteins

2-Hydroxy-5-nitrobenzyl bromide has been used as a reagent for modifying tryptophan residues in membrane proteins. Sabés, Torres, Duñach, and Padrós (1988) applied this compound to bacteriorhodopsin from Halobacterium halobium, demonstrating its utility in studying the structure and function of integral membrane proteins (Sabés, Torres, Duñach, & Padrós, 1988).

Chemistry of Reporter Groups

The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) as a reporter group has been elucidated, particularly its reaction with tryptophan ethyl ester to form monosubstitution adducts. Loudon and Koshland (1970) detailed the formation of diastereomeric indolenines from this reaction, highlighting the compound's specificity and utility in protein studies (Loudon & Koshland, 1970).

Water-Soluble Protein Reagents

Horton and Tucker (1970) developed water-soluble reagents based on converting 2-hydroxy-5-nitrobenzyl halides into dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts. These salts selectively modify tryptophan and cysteine in amino acids, proving significant in protein chemistry (Horton & Tucker, 1970).

Electrosynthesis and Catalytic Activity

Mohammadzadeh, Zare, Khoshro, Ghobadi, and Benvidi (2020) utilized 4-nitrobenzyl bromide in the electrosynthesis of 4-nitrophenylacetic acid and as a catalyst in the reduction of CO2. This study highlights the potential of nitrobenzyl bromides in electrochemical applications and catalysis (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

Tryptophan Modification in Proteins

Various studies have explored the modification of tryptophan in proteins using 2-hydroxy-5-nitrobenzyl bromide. For instance, Uhteg and Lundblad (1977) investigated its reaction with bovine thrombin, affecting the protein's catalytic activity (Uhteg & Lundblad, 1977). Similarly, Dopheide and Jones (1968) used this reagent to study tryptophan residues in pepsin, contributing to our understanding of this protein's structure (Dopheide & Jones, 1968).

Proton Translocation by Mitochondrial H+-ATPase

Solaini, Baracca, Parenti Castelli, and Rossi (1988) demonstrated that 2-hydroxy-5-nitrobenzyl bromide can activate the passive proton flux through the inner mitochondrial membrane, suggesting its role in studying mitochondrial functions (Solaini, Baracca, Parenti Castelli, & Rossi, 1988).

Safety and Hazards

3-Iodo-5-nitrobenzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P271 (avoid breathing dust/fume/gas/mist/vapors/spray), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

1-(bromomethyl)-3-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGPAZNWDKJFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-nitrobenzyl bromide

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